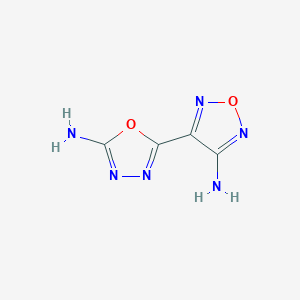

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,3,4-oxadiazole and 1,2,5-oxadiazole rings. These rings are known for their stability and unique electronic properties, making the compound of interest in various fields such as materials science, medicinal chemistry, and energetic materials.

Mecanismo De Acción

Target of Action

The primary target of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by binding to the enzyme’s active site

Biochemical Pathways

The compound’s interaction with CYP51 affects the sterol biosynthesis pathway . By inhibiting CYP51, the compound disrupts the production of ergosterol, a key component of cell membranes in fungi and protozoa. This disruption can lead to cell death, making the compound potentially useful as an antifungal or antiprotozoal agent.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CYP51. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death in organisms that rely on ergosterol for cell membrane integrity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the nitration of precursor compounds. For instance, one method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan using 100% nitric acid . The reaction conditions often require careful control of temperature and the use of strong acids to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring safety protocols are in place due to the use of strong acids and potentially hazardous intermediates.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or hydrazine for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted oxadiazole compounds. These products can have different properties and applications depending on the specific functional groups introduced.

Aplicaciones Científicas De Investigación

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly for their stability and bioisosteric properties.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

- 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

- 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol

- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,3,4-oxadiazole and 1,2,5-oxadiazole rings in its structure. This dual-ring system imparts unique electronic properties and stability, making it particularly valuable in applications requiring high thermal stability and energetic performance .

Actividad Biológica

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The oxadiazole moiety is known for its diverse pharmacological properties, making such derivatives valuable in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C4H4N6O2 with a molecular weight of 176.12 g/mol. Its structure comprises two oxadiazole rings which are pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range against human leukemia and breast cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG2 | 35.58 |

| 6n | MCF-7 | 10.38 |

| 6o | U937 | <0.5 |

These results indicate that modifications in the oxadiazole structure can enhance cytotoxicity.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed that treatment with certain oxadiazole derivatives led to an increase in cells at the G0/G1 phase and a decrease in G2/M phase cells . This suggests that these compounds may interfere with cell proliferation by disrupting normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been documented, although specific data on this compound is limited.

Study 1: Antitumor Activity Evaluation

A detailed investigation into the antitumor activity of oxadiazole derivatives revealed that compounds with specific substitutions on the oxadiazole ring showed enhanced activity against various cancer cell lines. For example:

- Compound Analysis : The study assessed several derivatives and found that those with electron-withdrawing groups exhibited significantly higher cytotoxicity compared to their counterparts .

Study 2: Structure–Activity Relationship (SAR)

The SAR studies indicated that the presence of a second oxadiazole ring could potentially enhance the biological activity through improved interaction with biological targets such as enzymes involved in cancer progression .

Propiedades

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKWIOMZWRTISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.